molecular formula C7H8N6OS2 B12127632 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No.: B12127632
M. Wt: 256.3 g/mol
InChI Key: PQNSHKHRBDKLMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 4H-1,2,4-triazole-4-ylacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a potential candidate for the development of new antibiotics.

    Agriculture: Thiadiazole derivatives have been explored for their herbicidal and pesticidal properties. This compound may be used to develop new agrochemicals that can protect crops from pests and diseases.

    Materials Science: The unique electronic properties of thiadiazole derivatives make them suitable for use in organic electronics and photovoltaic devices. This compound could be used in the development of new materials for solar cells and other electronic applications.

Mechanism of Action

The mechanism of action of 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . The presence of the thiadiazole and triazole moieties allows the compound to interact with biological macromolecules, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other thiadiazole derivatives, 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide stands out due to its unique combination of thiadiazole and triazole moieties. This structural feature enhances its potential for diverse applications, particularly in medicinal chemistry and materials science. The compound’s ability to undergo various chemical reactions further adds to its versatility and utility in different research fields.

Properties

Molecular Formula

C7H8N6OS2

Molecular Weight

256.3 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C7H8N6OS2/c1-5-10-11-7(16-5)15-2-6(14)12-13-3-8-9-4-13/h3-4H,2H2,1H3,(H,12,14)

InChI Key

PQNSHKHRBDKLMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NN2C=NN=C2

Origin of Product

United States

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